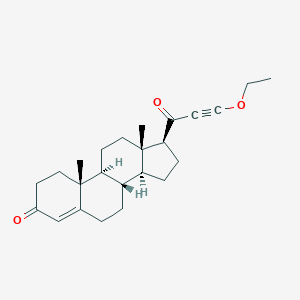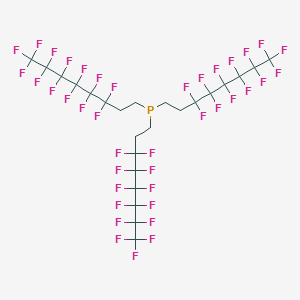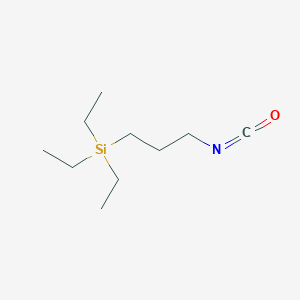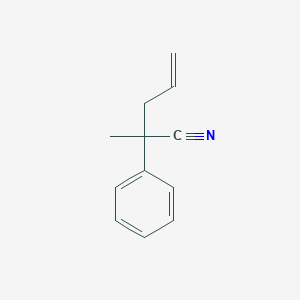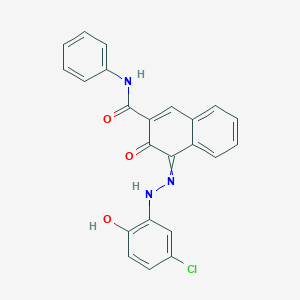
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, also known as Sudan III, is a synthetic dye commonly used in the textile and food industry for coloring purposes. However, recent scientific research has shown that Sudan III possesses unique properties that make it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is not fully understood. However, it is believed that 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III interacts with cellular membranes and proteins, leading to changes in their structure and function. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many diseases, including cancer. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has several advantages for lab experiments, including its low cost, easy availability, and ease of use. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III research, including the development of new synthetic methods for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III derivatives with enhanced properties, the optimization of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III conjugates for drug delivery, and the exploration of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III and its potential toxicity in vivo.
合成方法
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be synthesized through a multistep process involving the condensation of 2-naphthol and aniline, followed by diazotization and coupling with 5-chloro-2-hydroxybenzenediazonium chloride. The resulting compound is then acetylated with acetic anhydride to yield 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III.
科学研究应用
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been extensively studied for its potential use in various biomedical applications, including cancer diagnosis and treatment, drug delivery, and imaging. In cancer diagnosis, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to selectively stain cancerous tissues, making it a useful tool for the detection of tumors. In drug delivery, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be conjugated with drugs to enhance their solubility and targeting efficiency. In imaging, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.
属性
CAS 编号 |
104229-67-6 |
|---|---|
产品名称 |
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide |
分子式 |
C23H16ClN3O3 |
分子量 |
417.8 g/mol |
IUPAC 名称 |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16ClN3O3/c24-15-10-11-20(28)19(13-15)26-27-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)25-16-7-2-1-3-8-16/h1-13,28-29H,(H,25,30) |
InChI 键 |
XMFOROWMGKJARF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





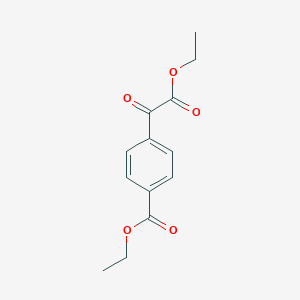
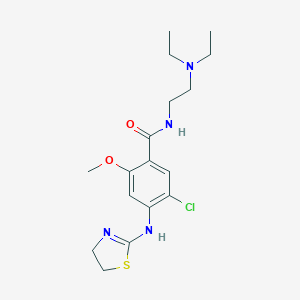
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)


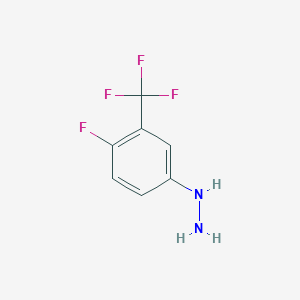
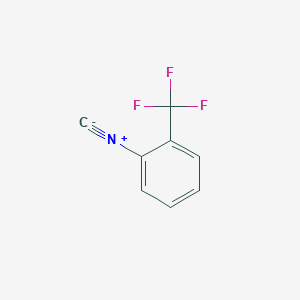
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
